molecular formula C24H31N3O3 B239754 N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-isopropoxybenzamide

N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-isopropoxybenzamide

Katalognummer B239754
Molekulargewicht: 409.5 g/mol
InChI-Schlüssel: UEJYBGZVZYADBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-isopropoxybenzamide, commonly known as IBP, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. IBP is a small molecule that has shown promising results in various preclinical studies, indicating its potential as a therapeutic agent. In

Wirkmechanismus

The mechanism of action of IBP is not fully understood, but it is believed to involve the inhibition of various signaling pathways. IBP has been shown to inhibit the Akt/mTOR pathway, which is critical for cancer cell survival and growth. IBP has also been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. In neurodegenerative disease research, IBP has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
IBP has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. IBP has also been found to have neuroprotective properties, including the prevention of amyloid-beta plaque formation and the improvement of cognitive function.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using IBP in lab experiments is its small molecular weight, which allows it to penetrate cell membranes and target intracellular signaling pathways. Additionally, IBP has been shown to have low toxicity in animal models, making it a potentially safe therapeutic agent. However, one limitation of using IBP in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Zukünftige Richtungen

There are several future directions for IBP research, including the development of more efficient synthesis methods, the exploration of its potential as a therapeutic agent for other diseases, and the investigation of its mechanism of action. Additionally, the use of IBP in combination with other therapeutic agents may enhance its efficacy and reduce potential side effects. Further research is needed to fully understand the potential of IBP as a therapeutic agent.

Synthesemethoden

The synthesis of IBP involves the reaction of 4-isopropoxybenzoic acid with 4-(4-isobutyryl-1-piperazinyl)aniline in the presence of coupling agents like N,N'-carbonyldiimidazole or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide. The reaction results in the formation of IBP as a white solid, which is then purified by recrystallization or column chromatography.

Wissenschaftliche Forschungsanwendungen

IBP has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. In cancer research, IBP has been shown to inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells. IBP has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, IBP has been shown to inhibit angiogenesis, which is critical for tumor growth and metastasis.
In neurodegenerative disease research, IBP has been found to have neuroprotective properties. IBP has been shown to protect neurons from oxidative stress and prevent the formation of amyloid-beta plaques, which are associated with Alzheimer's disease. IBP has also been found to improve cognitive function in animal models of Alzheimer's disease.

Eigenschaften

Produktname

N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-isopropoxybenzamide

Molekularformel

C24H31N3O3

Molekulargewicht

409.5 g/mol

IUPAC-Name

N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-4-propan-2-yloxybenzamide

InChI

InChI=1S/C24H31N3O3/c1-17(2)24(29)27-15-13-26(14-16-27)21-9-7-20(8-10-21)25-23(28)19-5-11-22(12-6-19)30-18(3)4/h5-12,17-18H,13-16H2,1-4H3,(H,25,28)

InChI-Schlüssel

UEJYBGZVZYADBU-UHFFFAOYSA-N

SMILES

CC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC(C)C

Kanonische SMILES

CC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.